molecular formula C19H14Cl2O3 B11149354 7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11149354
M. Wt: 361.2 g/mol
InChI Key: UFKPGDRJAZYWNR-UHFFFAOYSA-N
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Description

7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromenone core, which is a fused ring system containing both benzene and pyran rings, with a 2,6-dichlorobenzyl ether substituent. The presence of chlorine atoms and the ether linkage contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group is introduced via an etherification reaction. This involves reacting the chromenone core with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydride to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone core to a dihydro derivative.

    Substitution: The chlorine atoms in the 2,6-dichlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the chromenone core.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,6-dichlorobenzyl group can enhance its binding affinity to certain targets, while the chromenone core may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid: Similar structure but with additional methyl and acetic acid groups.

    2,6-dichlorobenzyl ether derivatives: Compounds with similar ether linkages but different core structures.

Uniqueness

7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific combination of a chromenone core and a 2,6-dichlorobenzyl ether substituent. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Biological Activity

7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromenone family. Its unique structure, characterized by a cyclopentachromenone framework and a dichlorobenzyl ether substituent, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity based on diverse research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H14Cl2O3
  • Molecular Weight : 363.24 g/mol

The compound features a dichlorobenzyl ether substituent, which is significant for its biological properties and chemical reactivity. Its structural uniqueness positions it as a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound interacts with specific biological targets, potentially influencing several disease pathways. Preliminary findings suggest the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as amine oxidase. This inhibition can modulate neurotransmitter levels and exert anti-inflammatory effects .
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is comparable to standard antimicrobial agents .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial activity of this compound against several pathogens. The results are summarized in the following table:

PathogenZone of Inhibition (mm)Reference Drug (Ampicillin)
Staphylococcus aureus2030
Escherichia coli1827
Salmonella typhi1925
Candida albicans2230

These results indicate that the compound possesses notable antibacterial and antifungal activity .

Case Studies

  • Case Study on Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that treatment with this compound reduced oxidative stress markers and improved cognitive function in animal models .
  • Anticancer Activity : Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneSubstituted chromenoneDifferent dichlorobenzyl position
7-(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneChlorobenzyl etherVariation in chlorobenzyl substitution
7-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneBiphenyl ether groupDistinct biphenyl structure

The uniqueness of this compound lies in its specific substitution pattern and the combination of dichlorobenzyl and chromenone moieties that enhance its biological properties .

Properties

Molecular Formula

C19H14Cl2O3

Molecular Weight

361.2 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H14Cl2O3/c20-16-5-2-6-17(21)15(16)10-23-11-7-8-13-12-3-1-4-14(12)19(22)24-18(13)9-11/h2,5-9H,1,3-4,10H2

InChI Key

UFKPGDRJAZYWNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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